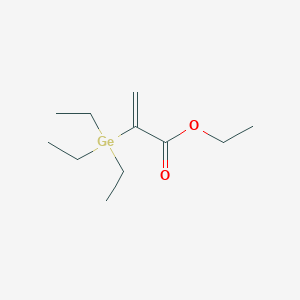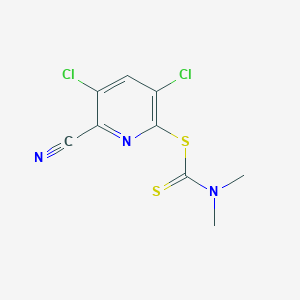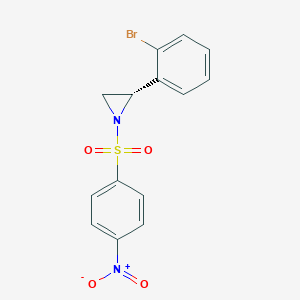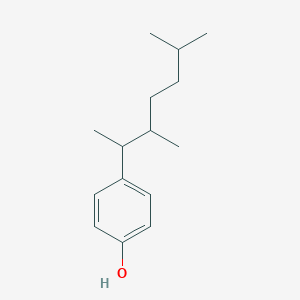
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.
准备方法
The synthesis of 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include pyridine derivatives, cyanophenyl amines, and isoindole precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
化学反应分析
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe or marker to study cellular processes and interactions. Its ability to interact with biological molecules makes it valuable in various assays and experiments.
Medicine: The compound has potential applications in drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. These interactions can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
When compared to similar compounds, 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
N,N-Bis(4-cyanophenyl)amine derivatives: These compounds share the cyanophenyl amine moiety but differ in other structural aspects.
Pyridylmethyl isoindole derivatives: These compounds contain the pyridylmethyl isoindole core but may have different substituents on the aromatic rings.
属性
CAS 编号 |
152264-74-9 |
|---|---|
分子式 |
C28H17N5O2 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
4-(4-cyano-N-[1,3-dioxo-2-(pyridin-3-ylmethyl)isoindol-5-yl]anilino)benzonitrile |
InChI |
InChI=1S/C28H17N5O2/c29-15-19-3-7-22(8-4-19)33(23-9-5-20(16-30)6-10-23)24-11-12-25-26(14-24)28(35)32(27(25)34)18-21-2-1-13-31-17-21/h1-14,17H,18H2 |
InChI 键 |
VIBWDLANWLFIBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N(C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)

![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)

![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)

![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)

![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)
